4,4-Diethoxy-2-methylbutan-1-ol
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Overview
Description
4,4-Diethoxy-2-methylbutan-1-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two ethoxy groups attached to a central carbon atom, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-2-methylbutan-1-ol typically involves the reaction of 2-methyl-2-butanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-butanol is replaced by the ethoxy groups from diethyl carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using reagents like hydrochloric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
4,4-Diethoxy-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate, undergoing transformation to form various products. The ethoxy groups play a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the ethoxy groups.
4,4-Dimethoxy-2-butanone: Contains methoxy groups instead of ethoxy groups.
2-Methyl-2-butanol: The parent alcohol used in the synthesis of 4,4-Diethoxy-2-methylbutan-1-ol
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
CAS No. |
189104-59-4 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4,4-diethoxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-4-11-9(12-5-2)6-8(3)7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
GWNPNIAUXKMYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)CO)OCC |
Origin of Product |
United States |
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